molecular formula C16H25N5 B11739318 1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11739318
M. Wt: 287.40 g/mol
InChI Key: XQIDMFIQAHZMFL-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of cyclopentylamine with a pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate . The reaction is carried out at room temperature, and the product is purified through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium acetate in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique cyclopentyl and pyrazole moieties, which confer specific reactivity and potential biological activities not commonly found in other pyrazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

1-cyclopentyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C16H25N5/c1-3-8-20-16(9-13(2)19-20)11-17-14-10-18-21(12-14)15-6-4-5-7-15/h9-10,12,15,17H,3-8,11H2,1-2H3

InChI Key

XQIDMFIQAHZMFL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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